molecular formula C10H20O2 B8777043 2,5,5-Trimethyl-2-propyl-1,3-dioxane CAS No. 5421-99-8

2,5,5-Trimethyl-2-propyl-1,3-dioxane

Cat. No.: B8777043
CAS No.: 5421-99-8
M. Wt: 172.26 g/mol
InChI Key: YVIHJMSLCZGXLX-UHFFFAOYSA-N
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Description

2,5,5-Trimethyl-2-propyl-1,3-dioxane is a cyclic ether derivative of 1,3-dioxane, characterized by substituents at positions 2, 5, and 5 of the six-membered ring. The compound features a propyl group and three methyl groups, contributing to its unique steric and electronic properties.

Properties

CAS No.

5421-99-8

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2,5,5-trimethyl-2-propyl-1,3-dioxane

InChI

InChI=1S/C10H20O2/c1-5-6-10(4)11-7-9(2,3)8-12-10/h5-8H2,1-4H3

InChI Key

YVIHJMSLCZGXLX-UHFFFAOYSA-N

Canonical SMILES

CCCC1(OCC(CO1)(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2,5,5-Trimethyl-2-propyl-1,3-dioxane, a comparative analysis with structurally related 1,3-dioxane derivatives is provided below.

Structural and Physical Properties

The substituent positions and alkyl chain lengths significantly influence physical properties such as boiling point, solubility, and chromatographic behavior. For example:

Compound Name CAS Number Substituents Molecular Formula Key Physical Traits (Inferred)
This compound Not provided 2-propyl, 2,5,5-trimethyl C11H22O2 Moderate polarity, higher boiling point due to propyl chain
4-isopropyl-2,2,5,5-tetramethyl-1,3-dioxane 3583-00-4 4-isopropyl, 2,2,5,5-tetramethyl C13H24O2 Lower volatility (tetramethyl groups enhance rigidity)
4-isopropyl-5,5-dimethyl-1,3-dioxane 83846-86-0 4-isopropyl, 5,5-dimethyl C10H20O2 Higher solubility in nonpolar solvents
(4R,5R)-5-ethyl-2,2-dimethyl-4-propyl-1,3-dioxane - 4-propyl, 5-ethyl, 2,2-dimethyl C11H22O2 Stereospecific GC-MS retention behavior

Functional Differences

  • Thermal Stability : Tetramethyl-substituted derivatives (e.g., 3583-00-4) exhibit enhanced thermal stability, whereas propyl-bearing compounds may show lower melting points due to chain flexibility .

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